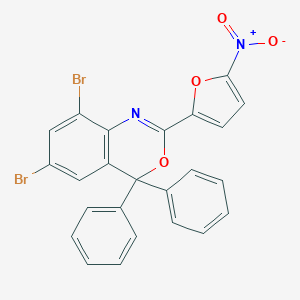METHYL]PYRIDINE](/img/structure/B392636.png)
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE is a chemical compound with the molecular formula C18H13N5O4 and a molecular weight of 363.3 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. For instance, the reaction of 2,4-dinitrophenylhydrazine with phenyl(4-pyridyl)methanone under suitable conditions can yield the desired hydrazone . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the reaction mixture is often heated to facilitate the condensation process .
Analyse Chemischer Reaktionen
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone group can participate in nucleophilic addition reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE](PHENYL)METHYL]PYRIDINE can be compared with other similar compounds such as:
Benzophenone (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents on the phenyl ring.
2,4-Dinitrophenylhydrazine: A simpler hydrazone used in various chemical tests.
Phenylhydrazine: Another hydrazine derivative with distinct chemical properties. The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and applications
Eigenschaften
Molekularformel |
C18H13N5O4 |
|---|---|
Molekulargewicht |
363.3g/mol |
IUPAC-Name |
2,4-dinitro-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]aniline |
InChI |
InChI=1S/C18H13N5O4/c24-22(25)15-6-7-16(17(12-15)23(26)27)20-21-18(13-4-2-1-3-5-13)14-8-10-19-11-9-14/h1-12,20H/b21-18+ |
InChI-Schlüssel |
LKNJVUDQSMKNJL-DYTRJAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3 |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392556.png)
![ethyl {2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B392557.png)
![5-{[(4-Methylphenyl)sulfonyl]oxy}-2-(4,6,6-trimethyl-2-thioxohexahydro-4-pyrimidinyl)phenyl 4-methylbenzenesulfonate](/img/structure/B392558.png)

![2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B392563.png)
![4-amino-N,N-dimethyl-N'-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392566.png)
![2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392568.png)
![5-[2,4-BIS(MORPHOLIN-4-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392569.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392571.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B392572.png)
![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392576.png)
